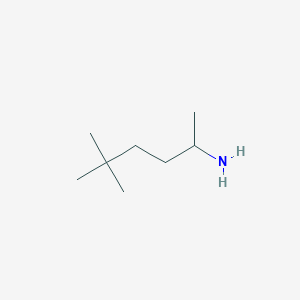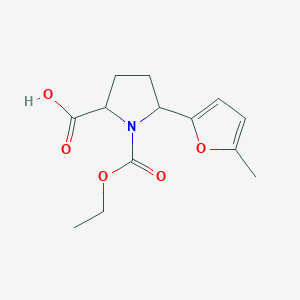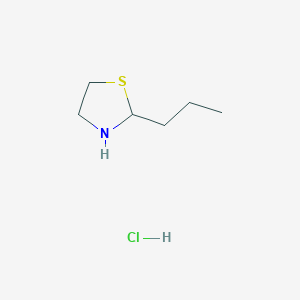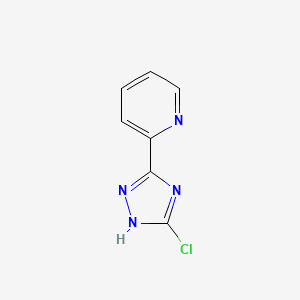
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine” is a compound that contains a pyridine ring and a 1,2,4-triazole ring . The 1,2,4-triazole ring is a heterocyclic compound containing two carbon atoms and three nitrogen atoms . These types of compounds are known to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine”, has been reported in the literature . The structures of these derivatives were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of “2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine” was established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies . The structure includes a pyridine ring and a 1,2,4-triazole ring .Scientific Research Applications
Subheading Toxicity in Industrial Settings
The aromatic amino compound 5-amino-2-(trifluoromethyl)pyridine, a relative of 2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine, has been identified as a toxic substance that can be absorbed through the respiratory tract, leading to methemoglobinemia and toxic encephalopathy in industrial settings. This highlights the need for caution in its industrial production due to its potential harmful effects on human health (Tao et al., 2022).
Subheading Exposure in Children and Public Health Concerns
Studies have demonstrated widespread exposure to organophosphorus (OP) and pyrethroid (PYR) compounds among children, which are known developmental neurotoxicants. The detection of certain metabolites, such as 3,5,6-trichloro-2-pyridinol, is positively associated with residential proximity to agricultural activity and the use of indoor mosquito repellent incense. These findings are crucial for informing public health policies regarding the regulation and use of these chemicals to protect vulnerable populations, especially children (Babina et al., 2012).
Safety and Hazards
properties
IUPAC Name |
2-(5-chloro-1H-1,2,4-triazol-3-yl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN4/c8-7-10-6(11-12-7)5-3-1-2-4-9-5/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJKCWDRRSUZMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NNC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

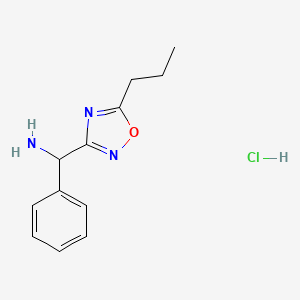



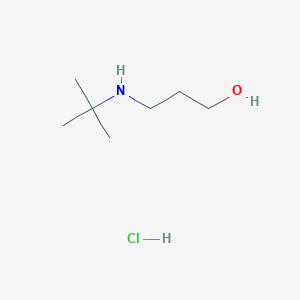
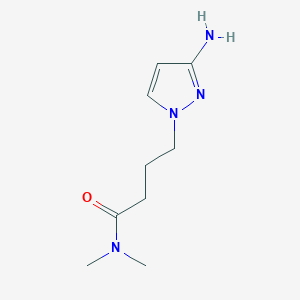
![6-[(Piperazin-1-yl)carbonyl]-1,3-benzoxazol-2-amine](/img/structure/B1525461.png)


